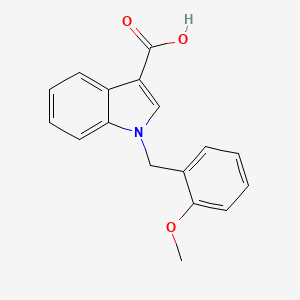

1-(2-Methoxybenzyl)-1h-indole-3-carboxylic acid

Description

1-(2-Methoxybenzyl)-1H-indole-3-carboxylic acid is a substituted indole derivative characterized by a 2-methoxybenzyl group attached to the nitrogen atom of the indole core and a carboxylic acid moiety at position 3. The 2-methoxybenzyl substituent introduces unique electronic and steric properties, which may influence its interaction with biological targets such as cannabinoid receptors or enzymes involved in inflammatory pathways .

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-16-9-5-2-6-12(16)10-18-11-14(17(19)20)13-7-3-4-8-15(13)18/h2-9,11H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFNUFVVGYRQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Pharmacological Activities

- 1-(4-Fluorobenzyl) analog: Exhibits synthetic cannabinoid receptor agonist (SCRA) activity, as seen in studies on SCRAs targeting CB₁ receptors .

- Schiff base derivatives (e.g., 2-methyl-1H-indole-3-carboxylic acid analogs) : Demonstrated anti-inflammatory and analgesic effects in carrageenan-induced edema models, with methoxy groups enhancing activity .

The 2-methoxy group in the target compound may confer distinct metabolic stability and receptor interaction profiles compared to halogenated analogs.

Preparation Methods

Strong Base Systems

Using NaH in dimethyl sulfoxide (DMSO) enhances reaction efficiency, as demonstrated in [PMC3509943]:

-

Indole-3-carboxylic acid is suspended in DMSO, treated with NaH (2 equiv), and reacted with 2-methoxybenzyl bromide at 80°C for 2 hours.

Advantages :

-

DMSO stabilizes the deprotonated indole intermediate, accelerating alkylation.

-

Short reaction time and high selectivity for N1 position.

Isatin-Based Synthesis via N-Alkylation and Ring-Opening

Synthesis of N-(2-Methoxybenzyl) Isatin

Isatin serves as a versatile precursor. Alkylation is achieved using 2-methoxybenzyl chloride and K₂CO₃ in DMF:

Ring-Opening to Indole-3-Carboxylic Acid

The N-alkylated isatin undergoes ring-opening with NaH in DMSO, as detailed in [RSC Suppl]:

-

N-(2-Methoxybenzyl) isatin (1 equiv) is treated with NaH (6 equiv) in DMSO at 80°C for 2 hours.

-

Acidic workup yields 1-(2-methoxybenzyl)-1H-indole-3-carboxylic acid.

Mechanistic Insight :

-

NaH deprotonates the isatin, inducing ring cleavage and decarboxylation to form the indole core.

Fischer Indolization Approach

Hydrazine Synthesis and Cyclization

Fischer indolization constructs the indole ring from phenylhydrazine derivatives. Adapted from [PMC3509943]:

-

2-Methoxybenzyl-substituted phenylhydrazine is condensed with levulinic acid in acetic acid at 100°C for 8 hours.

Limitations :

-

Multi-step synthesis of the substituted phenylhydrazine increases complexity.

-

Moderate yields due to competing side reactions.

Comparison of Methods and Optimization Strategies

Method Efficiency and Scalability

Optimization Insights

-

Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but require rigorous drying.

-

Base Selection : Alkaline earth oxides (CaO) are cost-effective for industrial applications, while NaH offers laboratory efficiency.

-

Protection Strategies : Esterification of the carboxylic acid (e.g., methyl ester) before alkylation improves yields in sensitive reactions .

Q & A

Q. Basic Research Focus

- Spectroscopy :

- X-ray crystallography : Use SHELX software for structure refinement. Intermolecular hydrogen bonds (e.g., carboxylic acid dimers) stabilize the crystal lattice, aiding in resolving stereochemical ambiguities .

What strategies address low yields or impurities in the final product during synthesis?

Q. Advanced Research Focus

- Byproduct mitigation : Impurities often arise from incomplete alkylation or ester hydrolysis. Techniques include:

- Optimization : Adjusting reaction time (e.g., extending alkylation to 12–24 hrs) or using catalysts like DMAP for nucleophilic substitution .

How does the 2-methoxybenzyl substituent influence the compound’s physicochemical properties compared to other indole derivatives?

Q. Advanced Research Focus

- Solubility : The 2-methoxybenzyl group enhances lipophilicity (logP ~2.17 predicted), reducing aqueous solubility but improving membrane permeability in biological assays .

- Electron effects : Methoxy substitution alters electron density on the indole ring, impacting reactivity in further derivatization (e.g., electrophilic substitution at C5 or C7 positions) .

- Comparative data : Unlike 5-methoxyindole derivatives, the 2-methoxybenzyl group introduces steric hindrance, potentially reducing aggregation in solution .

What methodologies are recommended for evaluating this compound’s biological activity, particularly in enzyme inhibition studies?

Q. Advanced Research Focus

- Enzyme assays :

- Structure-activity relationship (SAR) : Compare with analogs like 1-(3-diethylaminopropyl) derivatives to assess how substituents modulate potency .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., cytochrome P450 or GPCRs). The carboxylic acid group often forms hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. The 2-methoxybenzyl group may stabilize hydrophobic pockets .

What are the challenges in reconciling conflicting spectral or crystallographic data for this compound?

Q. Advanced Research Focus

- Data contradictions : Discrepancies in NMR shifts or crystal packing may arise from polymorphism or solvent effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.